molecular formula C3H8N2O2 B1346485 2,3-Diaminopropionic acid CAS No. 515-94-6

2,3-Diaminopropionic acid

Cat. No.: B1346485
CAS No.: 515-94-6
M. Wt: 104.11 g/mol
InChI Key: PECYZEOJVXMISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-aminoalanine is a diamino acid that is alanine in which one of the hydrogens of the methyl group is replaced by an amino group. It has a role as an Escherichia coli metabolite. It is a diamino acid, a beta-amino acid, a non-proteinogenic alpha-amino acid and an alanine derivative. It derives from a propionic acid. It is a conjugate acid of a 3-aminoalaninate. It is a tautomer of a 3-aminoalanine zwitterion.

Mechanism of Action

Target of Action

2,3-Diaminopropionic acid (DAP) primarily targets cysteine or serine hydrolases . These enzymes play a crucial role in regulating protein fate, location, and activity, making them important drug targets .

Mode of Action

DAP interacts with its targets by replacing the catalytic cysteine or serine in hydrolase mutants . This replacement allows DAP-containing hydrolases to capture transient thioester- or ester-linked acyl-enzyme intermediates, which are products of the first step of the proteolytic reaction . These intermediates are then stabilized as amide analogs .

Biochemical Pathways

The primary biochemical pathway affected by DAP involves the pyridoxal phosphate (PLP) mediated amination of serine . This process results in the formation of 2,3-Diaminopropionate . DAP also plays a role in the biosynthesis of several natural products, including capreomycin, viomycin, zwittermicin, staphyloferrin, and dapdiamide .

Pharmacokinetics

It’s worth noting that the hydrochloride salt form of dap generally has better water solubility and stability , which could potentially impact its bioavailability.

Result of Action

The action of DAP leads to the stable trapping of otherwise transient acyl-enzyme intermediates . This trapping allows for the downstream identification of hydrolase substrates by techniques such as mass spectrometry and immunoblotting . Furthermore, the acyl-enzyme conjugates can be isolated to obtain high-resolution crystal structures .

Action Environment

The action of DAP can be influenced by various environmental factors. For instance, the trapping of substrates by DAP-containing hydrolases can occur in different environments, such as mammalian cell lysate and live cells . This suggests that the action, efficacy, and stability of DAP can vary depending on the cellular and molecular context.

Biochemical Analysis

Biochemical Properties

2,3-Diaminopropionic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including pyridoxal phosphate-dependent enzymes, which facilitate its formation from serine . Additionally, this compound is involved in the biosynthesis of antibiotics such as zwittermicin A and tuberactinomycin . These interactions are crucial for the compound’s incorporation into secondary metabolites, which exhibit antimicrobial properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can be incorporated into proteins, potentially altering their function and stability . This incorporation can affect cellular processes such as protein synthesis, degradation, and signaling pathways, ultimately impacting cell function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form covalent bonds with enzymes, leading to enzyme inhibition or activation . For example, this compound can replace catalytic cysteine or serine residues in enzymes, forming stable acyl-enzyme intermediates . These interactions can result in changes in gene expression and enzyme activity, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can form stable acyl-enzyme intermediates, which can be isolated and studied over time . Long-term effects on cellular function have been observed, including changes in enzyme activity and protein stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At high doses, this compound can have toxic or adverse effects . These effects include enzyme inhibition, disruption of cellular processes, and potential toxicity to tissues and organs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyridoxal phosphate-dependent enzymes, which facilitate its formation from serine . Additionally, this compound is a precursor in the biosynthesis of antibiotics like zwittermicin A and tuberactinomycin . These pathways are essential for the compound’s incorporation into secondary metabolites and its subsequent biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s biological activity and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects within cells and tissues.

Properties

IUPAC Name

2,3-diaminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECYZEOJVXMISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863308
Record name 3-Aminoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

DL form: Hygroscopic solid that also absorbs carbon dioxide from air; [Merck Index]
Record name 2,3-Diaminopropionic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10587
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

515-94-6, 4033-39-0
Record name 2,3-Diaminopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diaminopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC115849
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Aminoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIAMINOPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8908T5BN6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminopropionic acid
Reactant of Route 2
2,3-Diaminopropionic acid
Reactant of Route 3
2,3-Diaminopropionic acid
Reactant of Route 4
2,3-Diaminopropionic acid
Reactant of Route 5
2,3-Diaminopropionic acid
Reactant of Route 6
2,3-Diaminopropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.